2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One efficient method employs β-enaminone derivatives under microwave irradiation, resulting in high yields of the desired product . Another approach involves the use of copper-catalyzed reactions to synthesize triazole-linked derivatives of pyrazolo[1,5-a]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis and copper-catalyzed reactions suggests potential scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s structure allows it to mimic the features of biogenic purines, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-OL: Another derivative with similar structural features but different substitution patterns.
Pyrazolo[1,5-a]pyrimidine-based triazole-linked glycohybrids: These compounds exhibit diverse biological activities and are synthesized using copper-catalyzed reactions.
Uniqueness
2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo versatile chemical transformations and its significant biological activities make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H9N3O/c1-5-6(2)10-11-7(12)3-4-9-8(5)11/h3-4,10H,1-2H3 |
InChI Key |
VQPPBWWCKOTRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN2C1=NC=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.